AG-041R - 159883-95-1

AG-041R

Catalog Number: EVT-258540
CAS Number: 159883-95-1
Molecular Formula: C31H36N4O5
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The peptide hormone gastrin acts through G protein-coupled cholecystokinin-2 (CCK2) receptors to regulate cell proliferation, differentiation, apoptosis, and gene expression of gastrointestinal cells and exerts trophic effects on a number of gastric cancer cell lines. AG-041R is a potent gastrin/CCK2 receptor antagonist that exhibits selective binding for CCK2 compared to CCK1.1 AG-041R inhibits gastrin-evoked secretion of pancreastatin (IC50 = 2.2 nM) as well as gastrin-induced histamine release and cell growth of Mastomys ECL carcinoid tumor cells. AG-041R (1 µM) exhibits synergistic inhibitory effects on the cell viability of human gastric cancer cells when administered in combination with the selective COX-2 inhibitor NS-398 at 10 µM.
AG-041R is a bioactive chemical.

Chondroitin-6-sulfate

  • Relevance: The ratio of chondroitin-6-sulfate to chondroitin-4-sulfate is an indicator of cartilage maturation. AG-041R at a concentration of 1 μM was found to increase this ratio in rabbit articular chondrocytes, suggesting a potential role in cartilage maturation. []

Chondroitin-4-sulfate

  • Relevance: As with chondroitin-6-sulfate, the ratio of chondroitin-6-sulfate to chondroitin-4-sulfate was studied in the context of AG-041R's effects on cartilage. []

L-365,260

  • Relevance: L-365,260 served as a reference compound to assess the potency of AG-041R as a gastrin receptor antagonist. Studies showed that AG-041R exhibited comparable potency to L-365,260 in inhibiting gastrin-induced histamine release and histidine decarboxylase gene expression. []

Prostaglandin E2 (PGE2)

  • Relevance: Studies investigating the mechanism of action of lansoprazole, a proton pump inhibitor, revealed that AG-041R could abolish the lansoprazole-induced increase in gastric mucosal PGE2 levels and mucosal protection. This suggests that AG-041R might interfere with the PGE2-mediated mucosal protective effects of lansoprazole. []

NS-398

  • Relevance: NS-398 was used to investigate the role of COX-2 in the gastric mucosal protection induced by lansoprazole. The study found that NS-398 blocked the lansoprazole-induced increase in mucosal PGE2 and mucosal protection. This suggests that COX-2 plays a crucial role in the protective effects of lansoprazole, and AG-041R's effects might be linked to this pathway. []

8-Bromo-cAMP (8-Br-cAMP)

  • Relevance: In a study exploring the role of the GPR22 receptor in osteoarthritis, 8-Br-cAMP was used to activate PKA. Overexpression of GPR22, which is linked to osteoarthritis, reduces PKA activity. While 8-Br-cAMP didn't fully reverse the effects of GPR22 overexpression on cartilage matrix formation, it did induce changes at the gene expression level, highlighting the interplay between AG-041R's target (GPR22) and PKA signaling. []

Suramin

  • Relevance: Given the structural similarities between GPR22 and the purinergic receptor P2Y12, suramin was used to investigate potential interactions with GPR22 signaling in osteoarthritis. While high concentrations of suramin proved toxic to cells, lower doses led to increased expression of cartilage-related genes and increased proteoglycan and collagen levels. [] This suggests that targeting purinergic receptors, potentially alongside GPR22 modulation by AG-041R, could be a therapeutic avenue in osteoarthritis.
Synthesis Analysis

AG-041R can be synthesized through several methods, with notable advancements in enantioselective synthesis. One effective approach involves using N-sulfonyl derivatives to achieve high enantioselectivity. The synthesis typically includes the following steps:

  1. Starting Materials: The synthesis begins with appropriate indoline precursors.
  2. Catalysis: Rhodium nanoparticles are often employed as catalysts to facilitate the reaction while maintaining selectivity.
  3. Hydrogen Bonding: The role of hydrogen bonding is crucial, especially between the sulfonimide proton and the nitrogen atom of the quinoline moiety, which enhances enantioselectivity during the reaction process.
  4. Crystallization: X-ray crystallographic analysis is utilized to confirm the structure and purity of the synthesized AG-041R.

The synthesis parameters such as temperature, reaction time, and concentration of reactants are optimized to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of AG-041R includes a core indolin-2-one framework, characterized by its unique heterocyclic structure. The compound has the following structural features:

  • Molecular Formula: C₁₃H₁₁N₃O
  • Molecular Weight: Approximately 225.25 g/mol
  • Functional Groups: The presence of a carbonyl group in the indoline structure contributes to its biological activity.
  • 3D Structure: Crystallographic studies reveal a specific arrangement of atoms that facilitates interaction with biological targets, particularly the gastrin/cholecystokinin-B receptor.

The spatial arrangement and electronic properties of AG-041R are critical for its function as a receptor antagonist .

Chemical Reactions Analysis

AG-041R is primarily involved in biochemical reactions that affect chondrocyte behavior. Key reactions include:

  1. Chondrocyte Proliferation: At lower concentrations (0.1 μM to 1 μM), AG-041R stimulates chondrocyte growth and increases glycosaminoglycan synthesis, which is essential for cartilage health.
  2. Inhibition of Terminal Differentiation: Higher concentrations (10 μM) may inhibit cell proliferation and induce cytotoxic effects, highlighting a concentration-dependent response.
  3. Signal Transduction Pathways: AG-041R activates the MEK1/Erk signaling pathway, which plays a role in promoting cartilage matrix synthesis while preventing terminal differentiation of chondrocytes .
Mechanism of Action

The mechanism by which AG-041R exerts its effects involves several pathways:

  • Gastrin/Cholecystokinin-B Receptor Antagonism: By blocking this receptor, AG-041R alters gastric acid secretion and promotes mucosal growth indirectly influencing cartilage metabolism.
  • Activation of Signaling Pathways: The compound enhances proteoglycan synthesis through activation of endogenous bone morphogenetic proteins (BMPs) and the MEK1/Erk pathway, which are critical for chondrocyte function.
  • Gene Expression Modulation: AG-041R up-regulates genes associated with cartilage matrix components such as type II collagen and aggrecan while down-regulating markers associated with hypertrophic differentiation .
Physical and Chemical Properties Analysis

AG-041R exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like DMSO but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH levels or temperatures.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for indolinone derivatives.

These properties are essential for determining its usability in various experimental settings .

Applications

AG-041R has several promising applications in scientific research and medicine:

  1. Cartilage Regeneration: Its ability to stimulate cartilage matrix synthesis makes it a candidate for treating osteoarthritis and other degenerative joint diseases.
  2. Cancer Research: Given its role as a receptor antagonist, AG-041R may have implications in cancer biology where gastrin signaling is involved.
  3. Pharmacological Studies: It serves as a valuable tool for studying the gastrin/cholecystokinin-B receptor's role in physiological processes.
Introduction to AG-041R: Discovery and Research Significance

Historical Context as a Novel Indoline-2-One Derivative

AG-041R (3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one) emerged from systematic medicinal chemistry efforts to optimize indoline-2-one derivatives for gastrointestinal therapeutics. Synthesized in the 1990s, its core structure features a stereochemically defined indoline scaffold with dual N-(4-methylphenyl) substituents—a design conferring exceptional metabolic stability and bioavailability [1] [6]. Initial screening identified AG-041R as the most potent cholecystokinin-2 (CCK2)/gastrin receptor antagonist among its analogs, exhibiting an IC50 of 1.1 nM against gastrin receptors [1] [7]. This potency profile, combined with oral bioavailability, positioned it as a clinical candidate for gastric ulcer treatment, with demonstrated efficacy in rodent ulcer models [1].

The compound's defining moment arrived unexpectedly during preclinical toxicology studies. Daily high-dose oral administration (2000 mg/kg) in rats for 4 weeks induced systemic cartilage hyperplasia—an unprecedented observation for a small molecule [1] [2]. This serendipitous finding redirected AG-041R’s research trajectory from gastroenterology to orthopedics, establishing it as the first orally active synthetic compound capable of potently stimulating chondrogenesis.

Table 1: Key Structural and Pharmacological Properties of AG-041R

PropertyValue/Description
CAS Number159883-95-1
Molecular FormulaC31H36N4O5
Molecular Weight544.65 g/mol
Core StructureIndoline-2-one derivative with (R)-configuration
Original TargetCCK2/Gastrin Receptor (IC50 = 1.1 nM)
BioavailabilityHigh (suitable for oral administration)
Chondrogenic DiscoveryIdentified in chronic toxicology studies (4 weeks, rat)

Dual Role: CCK2/Gastrin Receptor Antagonism vs. Chondrogenic Activity

AG-041R’s biological profile presents a fascinating dichotomy:

  • CCK2/Gastrin Receptor Antagonism: As designed, AG-041R potently inhibits gastrin-evoked signaling pathways. It suppresses pancreastatin secretion (IC50 = 2.2 nM) and blocks gastrin-induced histamine release and proliferation in enterochromaffin-like (ECL) tumor cells [7] [9]. This activity underpinned its initial development for acid-related disorders.
  • CCK2-Independent Chondrogenesis: Crucially, researchers demonstrated that AG-041R’s cartilage-stimulating effects are dissociated from its receptor antagonism. Several lines of evidence support this:
  • Other potent CCK2 antagonists (e.g., YM022, L-365,260) completely lacked chondrogenic activity in comparative studies [3].
  • Intra-articular injection localized cartilage hyperplasia only to the treated knee joint, confirming a direct tissue effect rather than systemic endocrine modulation [1] [2].
  • In bipotent chondroprogenitor CL-1 cells, AG-041R stimulated robust chondrogenesis even in the presence of gastrin receptor saturation or when compared to structurally distinct antagonists [3].

The chondrogenic mechanism involves complex signaling crosstalk:

  • TGF-β/BMP Induction: AG-041R upregulates TGF-β1, TGF-β2, and BMP-2 expression in chondrocytes and progenitor cells. Neutralizing antibodies against TGF-β or inhibitors of latent TGF-β activation abolish its chondrogenic effects in CL-1 cells [3] [4].
  • MAP Kinase Activation: AG-041R rapidly phosphorylates Erk (p44/42) and p38 MAP kinases. Pharmacological inhibition experiments show p38 activation is essential for chondrogenesis (blocked by SB202190), while Erk activation primarily suppresses adipogenesis in bipotent progenitors [3].
  • Concentration-Dependent Effects: In rabbit chondrocyte/collagen gel composites, 1 µM AG-041R stimulated glycosaminoglycan (GAG) synthesis and increased the chondroitin-6-sulfate/chondroitin-4-sulfate ratio (indicating matrix maturation). Conversely, 10 µM suppressed these parameters, highlighting a narrow therapeutic window [9].

AG-041R in Cartilage Regeneration and Osteoarthritis Research

AG-041R entered cartilage research when growth factor-based therapies (TGF-β, BMPs, FGF) faced significant translational hurdles: poor in vivo stability, short half-life, high production costs, and delivery challenges [1] [5]. As a low-molecular-weight compound (544.65 Da) with oral bioavailability and metabolic stability, AG-041R offered a compelling alternative. Its effects transcend mere chondrocyte stimulation:

  • Phenotype-Specific Stimulation: In rat articular chondrocytes, AG-041R (0.1-1 µM) significantly upregulated cartilage matrix genes (Aggrecan, Collagen type II, Tenascin) while suppressing markers of terminal differentiation/hypertrophy (Collagen type X, ALP, Cbfa1/Runx2) [4]. This dual action—promoting anabolic activity while inhibiting catabolic and hypertrophic shifts—is critical for generating stable articular cartilage rather than transient repair tissue prone to ossification.
  • Systemic vs. Localized Effects: Oral administration in rats induced hyperplasia in tracheal rings, auricles, femoral condyles, xiphoid processes, and intervertebral discs, demonstrating unprecedented systemic chondrogenic activity [1] [2]. This suggests potential applicability for diffuse cartilage disorders like osteoarthritis (OA) or genetic chondrodysplasias.
  • Repair in Osteochondral Defects: In rabbit models, direct AG-041R application (0.1 mM) into critical-sized osteochondral defects stimulated repair tissue with higher proteoglycan content and superior structural integration compared to controls, yielding hyaline-like cartilage rather than fibrocartilage [9].

Table 2: Documented In Vivo Chondrogenic Effects of AG-041R

Model/SystemDose/RouteKey OutcomesReference
Rat (Systemic)2000 mg/kg/day (p.o., 4 wks)Marked cartilage hyperplasia in trachea, auricles, femoral condyles, xiphoid, IV discs [1]
Rat (Intra-articular)Not specified (i.a., 3 wks)Localized cartilage hyperplasia in femoral condyle margin of injected knee only [2]
Rabbit Osteochondral Defect0.1 mM (local)Enhanced proteoglycan synthesis & hyaline-like repair tissue vs. controls [9]
CL-1 Chondroprogenitor Cells10⁻⁷ M (in vitro)Dominant chondrogenesis, suppressed adipogenesis; TGF-β-dependent [3]

AG-041R’s significance lies in bridging a critical gap between biological therapies and small-molecule druggability. Its ability to stimulate cartilage anabolism while modulating differentiation pathways positions it as a prototype "chondroprotective" agent. However, research remains preclinical. Contrasting it with established approaches highlights its niche:

  • Autologous Chondrocyte Implantation (ACI): Requires invasive cell harvesting, ex vivo expansion, and re-implantation, with outcomes highly dependent on cell quality and lesion characteristics [5]. AG-041R offers a potential off-the-shelf alternative.
  • Growth Factors (e.g., BMP-7, FGF-18): Despite potency, their clinical use is hampered by rapid clearance, need for supraphysiological dosing, high costs, and ectopic tissue formation risks [1] [5]. AG-041R’s stability and oral route circumvent formulation challenges.

Table 3: AG-041R vs. Other Cartilage Regeneration Strategies

ApproachKey AdvantagesMajor Limitations
AG-041R (Small Molecule)Oral bioavailability; Systemic effects; Lower production cost; Stable chemical structureNarrow therapeutic window; Preclinical stage; Systemic exposure unknowns
Growth Factors (BMPs, FGFs)High potency; Naturally anabolicPoor stability/short half-life; High cost; Delivery challenges; Ectopic effects
Autologous Chondrocyte ImplantationUses patient's own cells; Proven long-term efficacyInvasive 2-stage surgery; Costly; Cell dedifferentiation risk
Mesenchymal Stem Cells (MSCs)Multipotent; Paracrine effectsVariable differentiation efficiency; Immunogenicity concerns

Despite its promise, AG-041R research faces challenges: therapeutic window optimization (given biphasic effects), potential off-target activities, and rigorous safety assessment beyond cartilage hyperplasia. Nevertheless, it remains a pioneering tool compound validating the feasibility of orally active chondrogenic small molecules—a paradigm shift in regenerative orthopedics [1] [3] [6].

Properties

CAS Number

159883-95-1

Product Name

AG-041R

IUPAC Name

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C31H36N4O5

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1

InChI Key

KOLPMNSDISYEBU-WJOKGBTCSA-N

SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC

Solubility

Soluble in DMSO

Synonyms

3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl)ureido)-indoline-2-one
AG-041R

Canonical SMILES

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC

Isomeric SMILES

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.